molecular formula C24H50O9 B13784300 Octaethylene glycol monooctyl ether

Octaethylene glycol monooctyl ether

Cat. No.: B13784300
M. Wt: 482.6 g/mol
InChI Key: YZEARKLIPBHQHG-UHFFFAOYSA-N
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Description

Octaethylene glycol monooctyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is composed of an octyl group attached to a chain of eight ethylene glycol units, giving it both hydrophilic and hydrophobic properties. This dual nature makes it an effective solubilizing agent for a variety of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaethylene glycol monooctyl ether is typically synthesized through the ethoxylation of octanol. The process involves the reaction of octanol with ethylene oxide in the presence of a catalyst, usually a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product with eight ethylene glycol units.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar ethoxylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and the ratio of reactants to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Octaethylene glycol monooctyl ether primarily undergoes reactions typical of ethers and alcohols. These include:

    Oxidation: The ether and alcohol groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced, although this is less common.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acid chlorides or anhydrides are often used for esterification reactions.

Major Products:

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Esters or other ethers are typical products.

Scientific Research Applications

Octaethylene glycol monooctyl ether is utilized in various fields due to its unique properties:

    Chemistry: It is used as a solubilizing agent for hydrophobic compounds and in the preparation of micelles and emulsions.

    Biology: The compound is employed in the solubilization and stabilization of membrane proteins, aiding in their study and characterization.

    Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

    Industry: this compound is used in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of octaethylene glycol monooctyl ether is attributed to its amphiphilic nature. The hydrophobic octyl group interacts with nonpolar substances, while the hydrophilic ethylene glycol chain interacts with water. This allows the compound to form micelles in aqueous solutions, encapsulating hydrophobic molecules within the micelle core and enhancing their solubility.

Comparison with Similar Compounds

    Tetraethylene glycol monooctyl ether: This compound has a shorter ethylene glycol chain, resulting in different solubilizing properties.

    Hexaethylene glycol monooctyl ether: With six ethylene glycol units, it has intermediate properties between tetraethylene glycol monooctyl ether and octaethylene glycol monooctyl ether.

    Decaethylene glycol monooctyl ether: This compound has a longer ethylene glycol chain, providing enhanced solubilizing capabilities.

Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective in solubilizing a wide range of compounds. Its specific chain length allows for optimal micelle formation and stability, which is crucial in various applications.

Properties

Molecular Formula

C24H50O9

Molecular Weight

482.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H50O9/c1-2-3-4-5-6-7-9-26-11-13-28-15-17-30-19-21-32-23-24-33-22-20-31-18-16-29-14-12-27-10-8-25/h25H,2-24H2,1H3

InChI Key

YZEARKLIPBHQHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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